molecular formula C28H60N2O8S2 B12690365 (Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate CAS No. 94110-03-9

(Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate

Cat. No.: B12690365
CAS No.: 94110-03-9
M. Wt: 616.9 g/mol
InChI Key: WTUPRXCWYUMDSO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is a synthetic organic compound with a unique structure that includes an imidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate typically involves the alkylation of an imidazole derivative. The reaction conditions often include the use of strong bases and alkylating agents under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while ensuring the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the imidazolium ring can be targeted by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.

Biology

In biological research, this compound can be used to study the interactions between imidazolium derivatives and biological molecules, providing insights into their potential therapeutic applications.

Medicine

In medicine, (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is being investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Industry

In industry, this compound is used in the formulation of specialty chemicals and materials, including surfactants and ionic liquids, which have applications in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium core can interact with negatively charged sites on proteins and membranes, leading to disruption of their normal functions. This interaction can result in antimicrobial effects or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-diethyl-2-methylimidazolium chloride
  • 1,3-diethyl-2-ethylimidazolium bromide
  • 1,3-diethyl-2-propylimidazolium iodide

Uniqueness

(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction capabilities. This makes it particularly useful in applications where strong interactions with lipid membranes are desired.

Properties

CAS No.

94110-03-9

Molecular Formula

C28H60N2O8S2

Molecular Weight

616.9 g/mol

IUPAC Name

1,3-diethyl-2-heptadecan-8-yl-4,5-dihydroimidazol-1-ium;ethyl hydrogen sulfate;ethyl sulfate

InChI

InChI=1S/C24H49N2.2C2H6O4S/c1-5-9-11-13-14-16-18-20-23(19-17-15-12-10-6-2)24-25(7-3)21-22-26(24)8-4;2*1-2-6-7(3,4)5/h23H,5-22H2,1-4H3;2*2H2,1H3,(H,3,4,5)/q+1;;/p-1

InChI Key

WTUPRXCWYUMDSO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CC)CC.CCOS(=O)(=O)O.CCOS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.